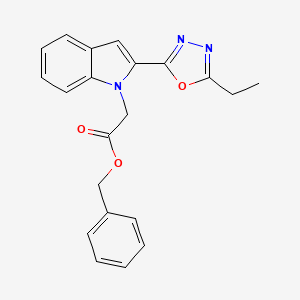![molecular formula C25H20N4O5 B2662745 3-(3,4-dimethoxyphenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-61-6](/img/structure/B2662745.png)
3-(3,4-dimethoxyphenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3,4-dimethoxyphenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings . It belongs to the class of pyrazoloquinolines, which are heterocyclic compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and functional groups. The presence of nitro, methoxy, and phenyl groups would contribute to the compound’s reactivity and physical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of nitro, methoxy, and phenyl groups could potentially undergo various organic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its solubility, melting point, boiling point, and other properties .
Aplicaciones Científicas De Investigación
Supramolecular Aggregation and Structural Analysis
Research has shown that derivatives of pyrazolo[4,3-c]quinoline exhibit diverse supramolecular aggregations due to substitution patterns. For instance, certain derivatives are linked into cyclic dimers through hydrogen bonds, while others form complex three-dimensional frameworks. These studies are crucial for understanding the molecular interactions and designing materials with desired physical properties (Portilla et al., 2005).
Synthesis of Pyrazolo[3,4-c]quinoline Derivatives
The synthesis of pyrazolo[3,4-c]quinoline derivatives has been explored through various methods, including cyclization and aminoalkylation reactions. These synthetic pathways are significant for generating compounds with potential biological or material applications (Nagarajan & Shah, 1992).
Photophysical Properties and Application in Fluorophores
The excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores have been synthesized, demonstrating unique photophysical behaviors. These compounds show dual emissions and large Stokes shifts, making them potential candidates for fluorescence applications. The solvent polarity significantly influences their emission properties, indicating their suitability for sensing and imaging technologies (Padalkar & Sekar, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-8-methoxy-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5/c1-32-18-8-9-21-19(13-18)25-20(14-26-21)24(15-7-10-22(33-2)23(11-15)34-3)27-28(25)16-5-4-6-17(12-16)29(30)31/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUNDLOWACYWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[2-(3-amino-5-methyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2662665.png)


![5-((4-Benzylpiperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2662668.png)


![8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2662673.png)
![5-[2-(3-chlorophenoxy)phenyl]-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione](/img/structure/B2662676.png)


![2-Amino-[1,3]thiazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B2662679.png)


![N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide](/img/structure/B2662683.png)
